Methyl 3-bromo-5-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 3-bromo-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 2-methoxybenzoate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-2-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .
Scientific Research Applications
Methyl 3-bromo-5-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-2-fluoro-5-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-bromo-5-fluoro-3-methoxybenzoate
Uniqueness
Methyl 3-bromo-5-fluoro-2-methoxybenzoate is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3 |
InChI Key |
WZEKBPHZYZPGRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C(=O)OC |
Origin of Product |
United States |
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